molecular formula C9H9BN2O2 B14079948 (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid

(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14079948
M. Wt: 187.99 g/mol
InChI Key: AORFJEJASBMACD-UHFFFAOYSA-N
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Description

(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrole moiety at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(1H-pyrrol-1-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid is unique due to its dual functionality, combining the reactivity of both the pyridine and pyrrole rings with the boronic acid group. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(2-pyrrol-1-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7,13-14H

InChI Key

AORFJEJASBMACD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2C=CC=C2)(O)O

Origin of Product

United States

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